5-Methyl-2-n-propoxythiophenol
Description
Properties
IUPAC Name |
5-methyl-2-propoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-6-11-9-5-4-8(2)7-10(9)12/h4-5,7,12H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVIWQWKOBLDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-n-propoxythiophenol can be achieved through various synthetic routes. One common method involves the alkylation of 5-methylthiophenol with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction can be represented as follows:
5-Methylthiophenol+1-Bromopropane→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reaction. Additionally, the use of automated reactors and advanced purification techniques can ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-n-propoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anion.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
5-Methyl-2-n-propoxythiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-2-n-propoxythiophenol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Methyl-2-isopropylphenol (CAS 89-83-8)
This compound shares structural similarities with 5-Methyl-2-n-propoxythiophenol, including a methyl group at the 5-position and an alkyl substituent (isopropyl) at the 2-position. However, critical differences include:
- Functional Group: The phenolic –OH group in 5-Methyl-2-isopropylphenol contrasts with the thiophenolic –SH group in the target compound. This substitution significantly impacts acidity (thiophenols are more acidic than phenols) and reactivity (e.g., thiophenols are stronger nucleophiles) .
- Substituent Effects: The branched isopropyl group in 5-Methyl-2-isopropylphenol introduces greater steric hindrance compared to the linear n-propoxy group in this compound. This may influence solubility, boiling points, and interactions in catalytic systems.
- Applications: Phenolic derivatives like 5-Methyl-2-isopropylphenol are often used as intermediates in fragrances or antioxidants, whereas thiophenols are more commonly employed in organometallic chemistry or as ligands in catalysis .
2-Methoxypropanimidamide Hydrochloride
While structurally distinct (an amidine hydrochloride with a methoxy group), this compound shares the n-propoxy/methoxy substitution pattern with this compound. Key contrasts include:
- Reactivity: The amidine group in 2-Methoxypropanimidamide hydrochloride enables participation in hydrogen bonding and coordination chemistry, unlike the thiophenol’s –SH group, which facilitates metal-sulfur bond formation .
5-Bromo-2,3-difluoro-4-methoxybenzoic Acid
This benzoic acid derivative differs substantially in functional groups (carboxylic acid, bromo, fluoro, methoxy) but highlights the influence of electron-withdrawing substituents (e.g., Br, F) on aromatic systems. Compared to this compound:
- Electronic Effects: Electron-withdrawing groups reduce electron density on the aromatic ring, affecting electrophilic substitution patterns.
Research Implications and Limitations
However, inferences from structural analogs highlight:
- Thiophenols’ superior utility in metal-catalyzed reactions compared to phenols due to stronger metal-sulfur bonds .
Further studies are needed to explore these hypotheses, particularly given the scarcity of peer-reviewed data on the target compound.
Biological Activity
5-Methyl-2-n-propoxythiophenol is an organic compound classified as a thiophenol, characterized by a thiol group (-SH) attached to a thiophene ring. Its unique structure, which includes a methyl group at the 5-position and a propoxy group at the 2-position, influences its chemical reactivity and biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14OS
- Molecular Weight : 182.28 g/mol
The compound is synthesized through various methods, including the alkylation of 5-methylthiophenol with 1-bromopropane under basic conditions. This synthesis route is crucial for producing the compound in both laboratory and industrial settings .
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections .
- Antioxidant Activity : The thiol group may contribute to antioxidant properties, potentially protecting cells from oxidative stress .
- Enzyme Inhibition : The compound's ability to form covalent bonds with proteins suggests potential enzyme inhibition, which could be beneficial in various therapeutic contexts .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Covalent Bond Formation : The thiol group can interact with cysteine residues in proteins, altering their function. This mechanism may lead to modulation of signaling pathways involved in cell proliferation and apoptosis .
- Oxidative Stress Modulation : By acting as an antioxidant, the compound may mitigate oxidative damage in cells, contributing to its protective effects against various diseases .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various thiophenolic compounds identified this compound as having significant activity against specific bacterial strains. The study utilized standard disc diffusion methods to assess inhibition zones, demonstrating its potential as an antimicrobial agent.
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| 5-Methylthiophenol | E. coli | 12 |
| Thiophenol | E. coli | 10 |
Antioxidant Activity
Research investigating the antioxidant properties of thiophenolic compounds showed that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro. This effect was measured using DCFH-DA assays, indicating its potential utility in oxidative stress-related conditions.
| Compound Name | ROS Reduction (%) |
|---|---|
| This compound | 45 |
| Control (No Treatment) | 0 |
Q & A
What are the recommended synthetic routes for 5-Methyl-2-n-propoxythiophenol, and how can reaction conditions be optimized?
Basic Research Question
Synthesis of thiophenol derivatives typically involves nucleophilic aromatic substitution or cyclization reactions. For example, iodocyclization of precursor alkynes (e.g., 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate) can yield thiophenol derivatives via intermediate sulfonium ion formation . Key optimization parameters include:
- Temperature : Controlled heating (80–120°C) to avoid side reactions.
- Catalysts : Use of iodine or metal catalysts (e.g., CuI) to enhance regioselectivity.
- Purification : Column chromatography with hexane/ethyl acetate gradients to isolate the product.
- Yield Monitoring : LC-MS or TLC to track reaction progress.
Which spectroscopic techniques are most effective for characterizing thiophenol derivatives?
Basic Research Question
Structural elucidation relies on complementary techniques:
- NMR Spectroscopy : H and C NMR for identifying substituent patterns (e.g., aromatic protons, propoxy/methyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., CHOS for this compound) and fragmentation patterns .
- IR Spectroscopy : Detect functional groups like S-H (2500–2600 cm) and C-O (1100–1250 cm).
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .
How can researchers address contradictions in NMR data when analyzing thiophenol derivatives?
Advanced Research Question
Contradictions may arise from dynamic effects or impurities:
- Variable Temperature (VT) NMR : Resolve overlapping signals caused by conformational exchange.
- 2D NMR (COSY, HSQC, HMBC) : Assign protons and carbons unambiguously (e.g., distinguish methoxy vs. propoxy groups) .
- Deuterated Solvent Screening : Test in DMSO-d vs. CDCl to identify solvent-induced shifts.
- Cross-Validation : Compare with computational chemical shifts (DFT calculations) .
What strategies are employed to study the reaction mechanisms of thiophenol synthesis, such as intermediate trapping?
Advanced Research Question
Mechanistic insights are critical for optimizing synthetic pathways:
- Intermediate Trapping : Use low-temperature NMR (-40°C) to stabilize reactive intermediates (e.g., sulfonium ions in iodocyclization) .
- Isotopic Labeling : Introduce O or S to track atom migration during reactions.
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., [I] or solvent polarity) to propose rate-determining steps.
- Computational Modeling : DFT or MD simulations to visualize transition states and energy barriers .
How is computational modeling applied to predict the reactivity of thiophenol derivatives?
Advanced Research Question
Computational tools aid in rational design:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Screen for potential biological targets (e.g., enzyme active sites) using software like AutoDock .
- Solvent Effect Simulations : COSMO-RS models to optimize solubility and reaction efficiency.
What are the key considerations in designing stability studies for thiophenol derivatives under varying conditions?
Basic Research Question
Stability assessments ensure reproducibility:
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.
- Oxidative Resistance : Expose to O or HO and monitor via HPLC .
- pH Sensitivity : Test in buffers (pH 2–12) to identify hydrolysis-prone groups (e.g., propoxy).
- Light Sensitivity : UV-vis spectroscopy under controlled illumination.
What in vitro assays are used to evaluate the biological activity of thiophenol derivatives?
Advanced Research Question
Biological screening methodologies include:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram+/Gram- bacteria .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Kinase or protease activity assays with fluorescence-based readouts.
- ROS Scavenging : DPPH or ABTS assays to assess antioxidant potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
